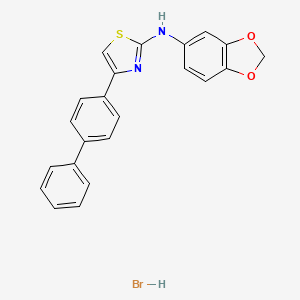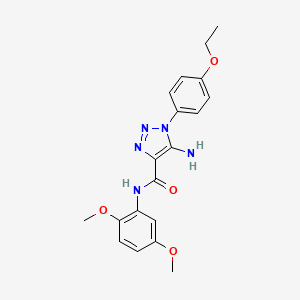![molecular formula C11H14N4O2S B4960027 N-[(4-morpholinylamino)carbonothioyl]nicotinamide](/img/structure/B4960027.png)
N-[(4-morpholinylamino)carbonothioyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-morpholinylamino)carbonothioyl]nicotinamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family. P2X7 receptors are involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Mechanism of Action
N-[(4-morpholinylamino)carbonothioyl]nicotinamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. By blocking the P2X7 receptor, N-[(4-morpholinylamino)carbonothioyl]nicotinamide can inhibit the release of pro-inflammatory cytokines and reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-[(4-morpholinylamino)carbonothioyl]nicotinamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the formation of amyloid beta peptides, which are associated with Alzheimer's disease, and to protect against oxidative stress-induced cell death.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-morpholinylamino)carbonothioyl]nicotinamide in lab experiments is its selectivity for the P2X7 receptor, which allows for more precise targeting of this receptor. However, one limitation is that it may not be effective in all models of inflammation or pain, as the P2X7 receptor is not the only receptor involved in these processes.
Future Directions
There are many potential future directions for research involving N-[(4-morpholinylamino)carbonothioyl]nicotinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research could focus on developing more selective P2X7 receptor antagonists with improved efficacy and safety profiles. Additionally, N-[(4-morpholinylamino)carbonothioyl]nicotinamide could be studied in combination with other drugs or therapies to enhance its effects.
Synthesis Methods
N-[(4-morpholinylamino)carbonothioyl]nicotinamide can be synthesized using a multi-step process involving the reaction of 2-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with morpholine and thiourea to yield the final product.
Scientific Research Applications
N-[(4-morpholinylamino)carbonothioyl]nicotinamide has been studied extensively for its potential therapeutic applications in various areas of research. In preclinical studies, it has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(morpholin-4-ylcarbamothioyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c16-10(9-2-1-3-12-8-9)13-11(18)14-15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H2,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGASXHBTNJNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-morpholinylamino)carbonothioyl]nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [2,2,2-trifluoro-1-[(4-isopropylphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4959946.png)

![2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B4959956.png)
![1-[4-(4-chlorophenyl)-1-piperazinyl]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B4959972.png)
![2-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4959979.png)

![5-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4959983.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959988.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B4959991.png)
![1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4960009.png)

![N-[4-(methylthio)benzyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4960020.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole](/img/structure/B4960034.png)
![N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4960038.png)